Cas no 2228926-47-2 (1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(2,6-Dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile is a versatile chemical intermediate with a unique structural framework combining a dichloropyridine moiety and a cyclobutanone ring. Its distinct reactivity profile, attributed to the electron-withdrawing effects of the nitrile and carbonyl groups, makes it valuable in synthetic organic chemistry, particularly in the development of agrochemicals and pharmaceuticals. The compound’s dichloropyridine scaffold enhances its potential as a precursor for cross-coupling reactions, while the cyclobutanone ring offers opportunities for further functionalization. High purity and stability under controlled conditions ensure consistent performance in research and industrial applications. Its molecular architecture supports the synthesis of complex heterocyclic systems, underscoring its utility in advanced chemical synthesis.
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile structure
2228926-47-2 structure
商品名:1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
CAS番号:2228926-47-2
MF:C10H6Cl2N2O
メガワット:241.073440074921
CID:6008511
PubChem ID:165657833

1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
    • 2228926-47-2
    • EN300-1975636
    • インチ: 1S/C10H6Cl2N2O/c11-8-1-6(2-9(12)14-8)10(5-13)3-7(15)4-10/h1-2H,3-4H2
    • InChIKey: JPUQOTTXIHBZAE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(N=1)Cl)C1(C#N)CC(C1)=O

計算された属性

  • せいみつぶんしりょう: 239.9857182g/mol
  • どういたいしつりょう: 239.9857182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 318
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 53.8Ų

1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1975636-2.5g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
2.5g
$2464.0 2023-09-16
Enamine
EN300-1975636-0.25g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
0.25g
$1156.0 2023-09-16
Enamine
EN300-1975636-10g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
10g
$5405.0 2023-09-16
Enamine
EN300-1975636-1g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
1g
$1256.0 2023-09-16
Enamine
EN300-1975636-1.0g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
1g
$1256.0 2023-06-02
Enamine
EN300-1975636-5.0g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
5g
$3645.0 2023-06-02
Enamine
EN300-1975636-10.0g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
10g
$5405.0 2023-06-02
Enamine
EN300-1975636-0.1g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
0.1g
$1106.0 2023-09-16
Enamine
EN300-1975636-0.05g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
0.05g
$1056.0 2023-09-16
Enamine
EN300-1975636-0.5g
1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile
2228926-47-2
0.5g
$1207.0 2023-09-16

1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献

1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

Research Brief on 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 2228926-47-2)

1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 2228926-47-2) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclobutane core and dichloropyridine moiety, exhibits promising potential as a key intermediate or active pharmaceutical ingredient (API) in the development of new therapeutic agents. Recent studies have focused on its synthesis, structural characterization, and biological activity, positioning it as a candidate for further investigation in drug discovery pipelines.

The synthesis of 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile has been optimized through innovative catalytic methods, as reported in recent literature. Researchers have employed palladium-catalyzed cross-coupling reactions and cyclization techniques to achieve high yields and purity. The compound's structural integrity has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), ensuring its suitability for downstream applications. These advancements in synthetic methodologies highlight the compound's accessibility for large-scale production, a critical factor for its potential commercialization.

In terms of biological activity, preliminary studies suggest that 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile exhibits notable interactions with specific enzyme targets, particularly those involved in inflammatory and oncogenic pathways. In vitro assays have demonstrated its inhibitory effects on kinases such as JAK2 and PI3K, which are implicated in various cancers and autoimmune disorders. These findings underscore the compound's potential as a scaffold for designing next-generation kinase inhibitors. Further mechanistic studies are underway to elucidate its binding modes and optimize its pharmacokinetic properties.

The pharmaceutical industry has shown keen interest in this compound due to its structural novelty and therapeutic potential. Recent patent filings indicate its incorporation into proprietary drug candidates targeting chronic inflammatory diseases and certain malignancies. Additionally, computational modeling studies have predicted favorable drug-likeness parameters for derivatives of 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile, further bolstering its appeal as a lead compound. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical trials in the coming years.

In conclusion, 1-(2,6-dichloropyridin-4-yl)-3-oxocyclobutane-1-carbonitrile (CAS: 2228926-47-2) represents a promising chemical entity with multifaceted applications in drug discovery. Its optimized synthesis, coupled with emerging biological data, positions it as a valuable asset for researchers exploring new therapeutic avenues. Future studies should focus on expanding its structure-activity relationship (SAR) profile and evaluating its efficacy in preclinical models to fully realize its potential in addressing unmet medical needs.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.